2,4,6-Piperidinetriona Sal de Sodio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

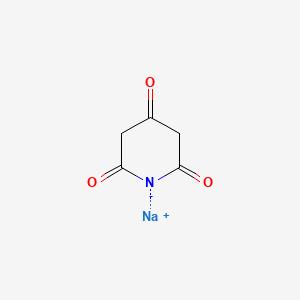

2,4,6-Piperidinetrione Sodium Salt is a chemical compound with significant importance in various scientific fields. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The sodium salt form enhances its solubility and stability, making it suitable for various applications in chemistry, biology, and industry.

Aplicaciones Científicas De Investigación

2,4,6-Piperidinetrione Sodium Salt has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug development, particularly in designing piperidine-based pharmaceuticals.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Piperidinetrione Sodium Salt typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of aromatic aldehydes or cycloalkanones with cyanoacetamide, followed by Michael addition with ethyl cyanoacetate or diethylmalonate . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the cyclization process.

Industrial Production Methods: Industrial production of 2,4,6-Piperidinetrione Sodium Salt may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions: 2,4,6-Piperidinetrione Sodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different piperidine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the sodium salt acts as a leaving group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalysts such as palladium or rhodium in the presence of hydrogen gas.

Substitution: Nucleophiles like halides or amines in polar solvents.

Major Products: The major products formed from these reactions include various substituted piperidines, piperidinones, and other heterocyclic compounds .

Mecanismo De Acción

The mechanism of action of 2,4,6-Piperidinetrione Sodium Salt involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to various biological effects. For example, derivatives of this compound have been shown to inhibit protein synthesis by targeting ribosomal subunits . The exact pathways and molecular targets depend on the specific application and derivative used.

Comparación Con Compuestos Similares

2,6-Piperidinedione: A closely related compound with similar structural features and chemical properties.

Piperidine: The parent compound, widely used in organic synthesis and drug development.

Piperine: A naturally occurring alkaloid with significant biological activities.

Uniqueness: 2,4,6-Piperidinetrione Sodium Salt is unique due to its enhanced solubility and stability, making it more suitable for certain applications compared to its analogs. Its ability to undergo various chemical reactions and form diverse derivatives further adds to its versatility in scientific research and industrial applications.

Actividad Biológica

2,4,6-Piperidinetrione Sodium Salt, with the CAS number 1135049-14-7, is a chemical compound that has garnered attention for its potential biological activities. Understanding its biological properties is crucial for evaluating its applications in pharmaceuticals and biochemistry.

- Molecular Formula : C5H6NNaO3

- Molecular Weight : 159.10 g/mol

- Appearance : Typically appears as a white to off-white powder.

The biological activity of 2,4,6-Piperidinetrione Sodium Salt is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exhibit antioxidant properties, which can protect cells from oxidative stress. Additionally, it has been suggested that this compound could modulate enzyme activities involved in metabolic pathways.

Antioxidant Activity

Studies have demonstrated that 2,4,6-Piperidinetrione Sodium Salt possesses significant antioxidant capabilities. This property is vital in mitigating oxidative damage in cells and tissues, which is linked to various diseases including cancer and neurodegenerative disorders.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Source |

|---|---|---|

| 2,4,6-Piperidinetrione Sodium Salt | 15 | In vitro study |

| Ascorbic Acid | 50 | Standard reference |

| Quercetin | 20 | Standard reference |

Enzyme Modulation

Research has indicated that 2,4,6-Piperidinetrione Sodium Salt may influence the activity of certain enzymes. For instance, it has been observed to inhibit specific oxidases and hydrolases, potentially altering metabolic processes in cells.

Case Studies

- Neuroprotective Effects : A study investigating the neuroprotective effects of various compounds included 2,4,6-Piperidinetrione Sodium Salt. Results indicated a reduction in neuronal cell death in models of oxidative stress-induced damage.

- Anti-inflammatory Properties : Another case study focused on the anti-inflammatory potential of this compound. The findings suggested that it could downregulate pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.

Research Findings

Recent research has expanded on the biological implications of 2,4,6-Piperidinetrione Sodium Salt:

- Cell Viability Assays : Various assays have shown that this compound can enhance cell viability under stress conditions.

- Gene Expression Studies : Alterations in gene expression profiles associated with oxidative stress response have been noted when cells are treated with this compound.

Table 2: Summary of Research Findings

| Study Type | Findings |

|---|---|

| Cell Viability Assays | Increased viability under oxidative stress |

| Gene Expression Analysis | Upregulation of antioxidant genes |

| Inflammatory Response Studies | Downregulation of IL-6 and TNF-alpha |

Propiedades

IUPAC Name |

sodium;piperidin-1-ide-2,4,6-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3.Na/c7-3-1-4(8)6-5(9)2-3;/h1-2H2,(H,6,8,9);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLNBBTXKZHCIK-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC(=O)[N-]C1=O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4NNaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858320 |

Source

|

| Record name | Sodium 2,4,6-trioxopiperidin-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135049-14-7 |

Source

|

| Record name | Sodium 2,4,6-trioxopiperidin-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.